molecular formula C23H25N3O4S2 B2648375 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1207015-67-5

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2648375
CAS No.: 1207015-67-5
M. Wt: 471.59
InChI Key: KOEHQXBESHAXAN-UHFFFAOYSA-N
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Description

The compound 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide is a heterocyclic derivative combining a thiophene core, a piperazine sulfonyl linker, and substituted aromatic groups. Its structure features:

  • A thiophene-2-carboxamide moiety, which is a sulfur-containing heterocycle known for diverse pharmacological activities.
  • A piperazine sulfonyl bridge connecting the thiophene to a 4-methoxyphenyl group, enhancing solubility and modulating receptor interactions.
  • A 3-methylphenyl substituent on the carboxamide, contributing to steric and electronic effects.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-17-4-3-5-18(16-17)24-23(27)22-21(10-15-31-22)32(28,29)26-13-11-25(12-14-26)19-6-8-20(30-2)9-7-19/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHQXBESHAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 458.5 g/mol. The structure features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are critical for its biological interactions.

Property Value
Molecular FormulaC₁₇H₂₂N₄O₃S
Molecular Weight458.5 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

Anticancer Properties

Recent studies have investigated the anticancer activity of thiophene carboxamide derivatives similar to the target compound. For instance, derivatives were synthesized and tested against the Hep3B liver cancer cell line, showing promising results. The most active compounds demonstrated IC50 values of 5.46 µM and 12.58 µM, indicating effective inhibition of cancer cell proliferation .

Mechanism of Action:
The mechanism appears to involve disruption of microtubule dynamics similar to that observed with Combretastatin A-4 (CA-4), a known anticancer agent. Compounds demonstrated binding affinity to the tubulin-colchicine-binding pocket, leading to altered cell morphology and aggregation in spheroid formation assays .

Receptor Interaction

The compound's structure suggests potential interactions with various receptors, particularly dopamine receptors due to the presence of the piperazine ring. Modifications in similar compounds have led to the identification of selective D3 receptor antagonists, which are valuable in treating substance use disorders .

Case Studies and Research Findings

  • Study on Thiophene Derivatives:
    A study synthesized several thiophene carboxamide derivatives, including those structurally related to the target compound. These derivatives were shown to induce apoptosis in cancer cell lines through activation of caspases, indicating their potential as therapeutic agents against tumors .
  • Structure-Activity Relationship (SAR):
    Research has focused on elucidating the SAR for compounds with similar scaffolds. The presence of specific functional groups such as sulfonamides and thiophenes has been correlated with enhanced biological activity against various cancer types .

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to this one may act as selective ligands for dopamine receptors, particularly the D3 subtype. Dopamine receptors play a crucial role in various neurological disorders, including schizophrenia and drug addiction. Studies have demonstrated that modifications in the piperazine structure can enhance selectivity and efficacy against specific receptor subtypes, potentially leading to new treatments for these conditions .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on related thiophene derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, Mannich bases derived from similar structures have exhibited cytotoxic effects against several cancer cell lines, including prostate and breast cancer cells . The incorporation of the piperazine and thiophene moieties is believed to enhance the interaction with biological targets involved in cancer progression.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease . This suggests that the compound may be explored further for cognitive enhancement or protective effects against neurodegeneration.

Case Study 1: Dopamine D3 Receptor Ligands

A study focusing on the synthesis of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides highlighted the importance of structural modifications in enhancing selectivity for dopamine D3 receptors over D2 receptors. The findings suggest that compounds with similar piperazine and thiophene frameworks could be optimized for therapeutic applications in treating addiction and mood disorders .

Case Study 2: Cytotoxicity Screening

In a comparative study of various Mannich bases, compounds resembling the target molecule showed varied cytotoxicity against human cancer cell lines. The most potent derivatives were identified through structure-activity relationship (SAR) studies, indicating that modifications to the thiophene and piperazine components significantly influenced their anticancer activity . This reinforces the potential of the compound as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Thiazole/Thiophene Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound Thiophene-2-carboxamide 4-Methoxyphenylpiperazinylsulfonyl, 3-methylphenyl ~493.58 (calculated) Not reported Not explicitly stated
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Thiazole-acetamide 4-Methoxyphenylpiperazine, p-tolyl 422.54 289–290 MMP inhibition
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Thiazole-acetamide Phenylpiperazine, 4-methoxyphenyl 408.52 281–282 MMP inhibition
1-(3-Methoxyphenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) Thiazole-urea 3-Methoxyphenylurea, piperazinylmethyl 496.3 (ESI-MS) Not reported Not explicitly stated
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide Thiophene-2-carboxamide Trifluoromethoxyphenylpiperazine, butyl linker Not reported Crystal structure reported Not explicitly stated
Key Observations:
  • Core Heterocycle: The target compound’s thiophene-2-carboxamide core differs from thiazole-based analogues (e.g., compounds 13, 16 in ), which may alter metabolic stability and binding affinity.
  • Linker Chemistry : The sulfonyl-piperazine bridge in the target compound contrasts with acetamide () or urea () linkers. Sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, which could improve target engagement compared to acetamide-linked analogues .
  • Substituent Effects : The 4-methoxyphenyl group on the piperazine is shared with compound 16 , but the target compound’s 3-methylphenyl substituent introduces steric bulk absent in most analogues. Methyl groups may reduce oxidative metabolism, extending half-life .
Key Observations:
  • Yields for piperazine-containing analogues range from 72–88%, suggesting that the target compound’s synthesis could achieve similar efficiency with optimized conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves sequential coupling reactions. For example, sulfonylation of the piperazine moiety can be achieved using sulfonyl chlorides under inert conditions. Coupling agents like HBTU or BOP in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base are effective for amide bond formation. Optimize yields by controlling stoichiometry (1:1 molar ratio of reactants), reaction time (12–24 hours), and purification via silica gel chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for validating structural identity and purity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent integration and coupling patterns, particularly for the thiophene-carboxamide and piperazine-sulfonyl groups. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Purity ≥98% can be ensured via reverse-phase HPLC with a C18 column (method: 0.1% TFA in acetonitrile/water gradient). X-ray crystallography (e.g., as in ) resolves absolute configuration if chiral centers are present .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize target classes based on structural analogs (e.g., serotonin receptor ligands due to the piperazine-sulfonyl motif). Use radioligand binding assays (e.g., 5-HT₁A/2A receptors) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values. Include positive controls (e.g., WAY-100635 for 5-HT₁A) and validate results with orthogonal methods like cAMP accumulation assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the sulfonyl-piperazine moiety?

  • Methodological Answer : Synthesize derivatives with modified substituents on the piperazine ring (e.g., replacing 4-methoxyphenyl with fluorophenyl or pyridyl groups). Evaluate changes in receptor binding affinity using competitive displacement assays. Computational docking (e.g., AutoDock Vina) against crystal structures of target receptors (e.g., PDB: 6WGT for 5-HT₁A) can identify critical hydrogen-bonding interactions .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Standardize protocols by using identical enzyme sources (e.g., recombinant human enzymes) and substrate concentrations. Cross-validate inhibitory activity via fluorescence resonance energy transfer (FRET) assays and thermal shift analysis. Investigate off-target effects using kinome-wide profiling .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated to advance this compound toward preclinical trials?

  • Methodological Answer : Conduct in vitro metabolic studies with human liver microsomes (HLMs) and cytochrome P450 isoforms (e.g., CYP3A4/2D6). Monitor degradation via LC-MS/MS over 60 minutes. For in vivo PK, administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models, collecting plasma samples at timed intervals. Calculate bioavailability (F%) and half-life (t₁/₂) using non-compartmental analysis .

Q. What strategies mitigate solubility challenges posed by the thiophene-carboxamide scaffold?

  • Methodological Answer : Improve aqueous solubility by synthesizing prodrugs (e.g., phosphate esters of the carboxamide group) or using co-solvents (e.g., PEG-400). Characterize solubility via shake-flask method (pH 1.2–7.4) and validate with dynamic light scattering (DLS) for nanoparticle formulations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s selectivity toward kinase targets?

  • Methodological Answer : Perform kinome-wide selectivity screening (e.g., using KinomeScan) at 1 µM to identify off-target interactions. Compare results with literature data, accounting for differences in kinase expression systems (e.g., bacterial vs. mammalian). Use CRISPR-edited cell lines to validate target engagement in a physiological context .

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